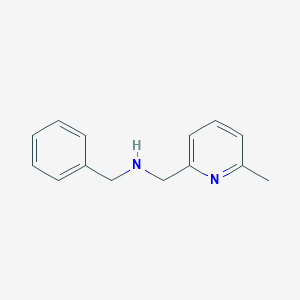

N-Benzyl-1-(6-methylpyridin-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(6-methylpyridin-2-yl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMYZHXWIQUEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424397 | |

| Record name | N-Benzyl-1-(6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101938-10-7 | |

| Record name | N-Benzyl-1-(6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Benzyl-1-(6-methylpyridin-2-yl)methanamine: A Mechanistic and Practical Guide

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-Benzyl-1-(6-methylpyridin-2-yl)methanamine, a substituted picolylamine derivative. Picolylamine scaffolds are of significant interest in medicinal chemistry and materials science due to their potent metal-chelating properties.[1][2][3] This document details a highly efficient and widely adopted synthetic strategy: one-pot reductive amination. We will explore the underlying reaction mechanism, justify the selection of reagents, and provide detailed, field-proven experimental protocols for both the synthesis of the key aldehyde intermediate and the final target molecule. The guide is structured to provide not only a step-by-step procedure but also the causal logic behind the experimental choices, ensuring a reproducible and scalable synthesis.

Introduction and Strategic Overview

This compound is a secondary amine featuring a pyridine core, a common motif in ligands for catalysis and biologically active compounds.[1][4] The molecule's structure, combining the benzyl group with the 6-methylpicolylamine framework, makes it a valuable building block for more complex molecular architectures.

The synthesis of such secondary amines can be approached in several ways, but direct alkylation of a primary amine with an alkyl halide is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[5] To circumvent these challenges, the most robust and selective method is reductive amination . This strategy involves the formation of an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired amine.[6][7]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals two primary reductive amination pathways. The key disconnection is the carbon-nitrogen bond of the secondary amine.

Pathway A utilizes 6-methylpyridine-2-carbaldehyde and benzylamine. Pathway B utilizes benzaldehyde and 1-(6-methylpyridin-2-yl)methanamine.

Pathway A is strategically superior for two key reasons:

-

Starting Material Accessibility: Benzylamine is a common, inexpensive commercial reagent. While 6-methylpyridine-2-carbaldehyde is also commercially available, it can be readily synthesized in high yield from 6-methyl-2-pyridinemethanol.[8][9]

-

Reaction Simplicity: Pathway B would require the prior synthesis of 1-(6-methylpyridin-2-yl)methanamine, adding an extra step to the overall sequence.

Therefore, this guide will focus exclusively on the execution of Pathway A.

The Core Transformation: Mechanistic Insights into Reductive Amination

The reductive amination process is a cornerstone of amine synthesis.[10] It proceeds via a two-stage mechanism that can be conducted in a single reaction vessel ("one-pot").

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (6-methylpyridine-2-carbaldehyde). This is typically catalyzed by a weak acid. After proton transfer, a molecule of water is eliminated to form a C=N double bond, yielding a Schiff base, or imine. In the acidic medium, the imine nitrogen can be protonated to form a more electrophilic iminium ion.

-

Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (or the imine). The hydride (H⁻) attacks the electrophilic carbon of the C=N bond, cleaving the pi-bond and forming the final C-N single bond of the secondary amine.

A crucial aspect of a successful one-pot reductive amination is the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting aldehyde. Milder reagents are required. Sodium borohydride (NaBH₄) can be used, but it may also reduce the aldehyde to some extent.[5]

The reagents of choice are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[5] These are hydride donors that are significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion. This selectivity is key to the high yields achieved in one-pot procedures.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.

Synthesis of 6-Methylpyridine-2-carbaldehyde (Intermediate)

This procedure is adapted from established literature for the oxidation of the corresponding alcohol.[8]

-

Reagents:

-

6-Methyl-2-pyridinemethanol (1.0 eq)

-

Selenium dioxide (SeO₂) (0.5 eq)

-

1,4-Dioxane

-

Water

-

Hexane (for extraction)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve selenium dioxide (0.081 mol, 10.47 g) in water (30 mL).

-

In a separate, larger flask, dissolve 6-methyl-2-pyridinemethanol (0.162 mol, 20.0 g) in 1,4-dioxane (150 mL).

-

Slowly add the aqueous SeO₂ solution to the dioxane solution with stirring.

-

Heat the reaction mixture to 100 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A black precipitate of metallic selenium will have formed.

-

Remove the selenium by filtration through a pad of Celite.

-

Remove the bulk of the solvent from the filtrate via rotary evaporation.

-

Transfer the residue to a separatory funnel and extract with hot hexane (3 x 150 mL).

-

Combine the organic extracts and remove the hexane by rotary evaporation to yield the product, 6-methyl-2-pyridinecarboxaldehyde, as a light yellow solid. Further purification is typically not required.[8]

-

-

Expected Yield: ~75%

-

Characterization (¹H NMR, DMSO-d₆): δ 9.93 (s, 1H, CHO), 7.86 (dd, 1H, 4-H), 7.71 (d, 1H, 3-H), 7.49 (d, 1H, 5-H), 2.61 (s, 3H, Me).[8]

Core Synthesis: this compound

This one-pot protocol utilizes sodium triacetoxyborohydride for its efficiency and selectivity.

-

Reagents & Equipment:

-

6-Methylpyridine-2-carbaldehyde (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 6-methylpyridine-2-carbaldehyde (e.g., 10.0 mmol, 1.21 g).

-

Dissolve the aldehyde in anhydrous dichloromethane (50 mL).

-

Add benzylamine (10.5 mmol, 1.14 mL) to the solution via syringe and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) to the stirring solution in portions over 15 minutes. Note: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC.

-

Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

-

Data Presentation and Expected Results

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |

| 6-Methylpyridine-2-carbaldehyde | 1122-72-1 | C₇H₇NO | 121.14 | 1.0 |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | 1.05 |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 1.5 |

| This compound | 101938-10-7 | C₁₄H₁₆N₂ | 212.29 | Target |

-

Theoretical Yield (based on 10 mmol scale): 2.12 g

-

Typical Experimental Yield: 80-95%

Conclusion

The synthesis of this compound is reliably and efficiently achieved through a one-pot reductive amination of 6-methylpyridine-2-carbaldehyde with benzylamine. The use of a selective reducing agent like sodium triacetoxyborohydride is critical for minimizing side reactions and maximizing yield. This technical guide provides a robust, mechanistically sound, and reproducible pathway suitable for implementation in research and development laboratories.

References

-

da Silva, R. G., et al. (2016). Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions. Molecules, 21(11), 1547. [Link]

-

6-Methylpyridine-2-carboxaldehyde Synthesis Overview. ChemBK. [Link]

-

Sacchetti, A., et al. SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. POLITesi. [Link]

-

2-Picolylamine Overview. Wikipedia. [Link]

-

Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles. RSC Advances. [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

-

N-Benzyl-1-(trimethylsilyl)methanamine Synthesis. Organic Syntheses. [Link]

-

Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. [Link]

-

6-methylpyridine-2-carboxaldehyde. Stenutz. [Link]

-

Benzyl((6-methylpyridin-2-yl)methyl)amine. PubChem. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of functionalized benzyl amines by the reductive amination. Arkivoc. [Link]

-

Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

-

Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Benzyl[(6-methylpyridin-2-yl)methyl]amine. PubChemLite. [Link]

- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

6-Methyl-2-pyridinecarboxaldehyde. PubChem. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

Sources

- 1. Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. politesi.polimi.it [politesi.polimi.it]

- 3. 2-ピコリルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6-Methyl-2-pyridinecarboxaldehyde | 1122-72-1 [chemicalbook.com]

- 9. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A Technical Guide to the Physicochemical Characterization of N-Benzyl-1-(6-methylpyridin-2-yl)methanamine for Drug Development

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These foundational characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile. This guide provides a comprehensive framework for the in-depth physicochemical characterization of N-Benzyl-1-(6-methylpyridin-2-yl)methanamine. Rather than merely presenting data, we delve into the causality behind experimental choices and provide robust, self-validating protocols for determining the most critical parameters: aqueous solubility, ionization constant (pKa), and lipophilicity (LogP/LogD). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical grounding and practical methodologies required to assess this compound's potential and guide its progression.

Introduction and Molecular Identity

This compound is a secondary amine containing both a pyridine and a benzyl moiety. Its structure suggests potential for a range of biological activities, making it a person of interest for further investigation. Before committing resources to extensive biological screening, a rigorous physicochemical assessment is paramount. Properties such as solubility, ionization, and lipophilicity are not mere data points; they are predictors of a compound's behavior in biological systems. Poor solubility can hinder absorption and lead to unreliable results in in-vitro assays, while the ionization state at physiological pH dictates how the molecule interacts with membranes and targets.[1][2]

This guide establishes the essential protocols to build a comprehensive physicochemical profile for this molecule, treating it as a case study for the characterization of novel amine-containing drug candidates.

Compound Identifiers:

-

IUPAC Name: N-[(6-methyl-2-pyridinyl)methyl]-1-phenylmethanamine[3]

-

Molecular Formula: C₁₄H₁₆N₂[3]

-

Molecular Weight: 212.29 g/mol [3]

Molecular Structure and Computational Properties

Computational tools provide a valuable, instantaneous first look at a molecule's likely properties. These in silico predictions are excellent for initial prioritization but must be experimentally verified, as they are based on algorithms and training sets that may not perfectly model the nuances of a novel structure.

Caption: 2D Structure of this compound.

Table 1: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 212.29 g/mol | PubChem[3] |

| XLogP3 | 2.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

Aqueous Solubility: The Master Property

Aqueous solubility is arguably the most critical physicochemical property in early drug discovery. It dictates the maximum concentration achievable in assays, influences oral absorption, and impacts formulation strategies.[1][2] We will describe the "gold standard" thermodynamic method and a higher-throughput kinetic method.

Experimental Approach: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution. It is resource-intensive but provides the most accurate and relevant value for biopharmaceutical assessment. The shake-flask method is the definitive technique.[5][6]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate. It is a high-throughput method ideal for screening large libraries but can often overestimate the true thermodynamic solubility.[2][7]

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol determines the thermodynamic solubility and is aligned with World Health Organization (WHO) guidelines for biopharmaceutics classification.[6]

Objective: To determine the maximum dissolved concentration of the compound at equilibrium in aqueous buffers of physiological relevance.

Materials & Reagents:

-

This compound (solid, >95% purity)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 4.5[6]

-

0.1 M HCl, pH 1.2[6]

-

Shaking incubator capable of maintaining 37 ± 1 °C[6]

-

Validated HPLC/UPLC method for quantification

-

Syringe filters (e.g., 0.22 µm PVDF) with low compound binding

-

Microcentrifuge tubes and centrifuge

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to triplicate vials for each buffer system (pH 1.2, 4.5, and 7.4). The visual presence of undissolved solid is essential to ensure saturation is reached.[5]

-

Equilibration: Seal the vials and place them in a shaking incubator at 37 °C. Agitate for at least 24-48 hours. The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72h) until the concentration plateaus.[5]

-

Sample Processing: After incubation, confirm undissolved solid remains. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.[5]

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration using a pre-validated HPLC/UPLC method against a standard curve.

-

Data Reporting: Report the solubility as an average of the triplicates in µg/mL or µM for each pH condition.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, which has two basic nitrogen centers (the secondary amine and the pyridine nitrogen), determining the pKa values is crucial. Ionization profoundly affects solubility, membrane permeability, and receptor binding.[8] A drug can only penetrate cell membranes in its uncharged state.[8]

Rationale for pKa Determination

The compound possesses two potential sites of protonation. The secondary amine is expected to be more basic (higher pKa) than the pyridine nitrogen. Determining both pKa values will allow for the prediction of the predominant ionic species at any given pH, which is essential for interpreting biological data and designing formulations.

Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa value(s) of the compound by monitoring pH changes during titration with a strong acid or base.

Materials & Reagents:

-

This compound

-

0.1 M HCl (standardized)

-

0.1 M NaOH (standardized)

-

Milli-Q water

-

Calibrated pH meter and electrode

-

Automated titrator or magnetic stirrer and burette

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 M HCl to ensure full protonation of all basic centers.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and begin stirring. Immerse the calibrated pH electrode.

-

Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of titrant. For automated systems, the titrant is added continuously and the pH is plotted against the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first and second equivalence points represent the neutralization of the two protonated amine groups. Specialized software is often used to calculate the pKa from the first derivative of the titration curve.

Caption: Ionization equilibria for a molecule with two basic centers.

Lipophilicity (LogP & LogD): A Measure of Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[9][10]

-

LogP: The partition coefficient of the neutral form of the molecule between an organic phase (typically octan-1-ol) and an aqueous phase.[11]

-

LogD: The distribution coefficient, which is pH-dependent and accounts for the partitioning of all species (neutral and ionized) between the two phases.[10][12] For ionizable compounds like this amine, LogD at physiological pH (LogD₇.₄) is the more biologically relevant parameter.

Protocol: LogD Determination by Shake-Flask Method

Objective: To determine the distribution of the compound between octan-1-ol and an aqueous buffer at a specific pH (e.g., 7.4).

Materials & Reagents:

-

This compound

-

Octan-1-ol (pre-saturated with buffer)

-

Aqueous buffer, pH 7.4 (pre-saturated with octan-1-ol)

-

Validated HPLC/UPLC method

-

Vortex mixer and centrifuge

Step-by-Step Methodology:

-

Phase Saturation: Vigorously mix equal volumes of octan-1-ol and the aqueous buffer for several hours. Allow the phases to separate completely. This pre-saturation is critical for accurate results.

-

Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing known volumes of the pre-saturated octan-1-ol and buffer.

-

Equilibration: Cap the vial and vortex thoroughly for several minutes to facilitate partitioning. Allow the vial to stand or centrifuge at low speed to ensure complete phase separation.

-

Sampling & Analysis: Carefully take an aliquot from both the aqueous and the octan-1-ol phases.

-

Quantification: Analyze the concentration of the compound in each phase using a validated HPLC/UPLC method.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[11]

Summary and Path Forward

The successful execution of these protocols will yield a robust physicochemical dataset for this compound, enabling informed decisions in its development trajectory.

Table 2: Comprehensive Physicochemical Profile

| Parameter | Method | Condition | Result |

|---|---|---|---|

| Aqueous Solubility | Shake-Flask | pH 1.2, 37°C | TBD |

| Shake-Flask | pH 4.5, 37°C | TBD | |

| Shake-Flask | pH 7.4, 37°C | TBD | |

| Ionization Constant | Potentiometric Titration | 25°C | pKa₁: TBD |

| Potentiometric Titration | 25°C | pKa₂: TBD | |

| Lipophilicity | Shake-Flask | pH 7.4, 25°C | LogD₇.₄: TBD |

| | Computational | N/A | XLogP: 2.2[3] |

This foundational knowledge is indispensable. For instance, if the aqueous solubility at pH 7.4 is found to be very low (<10 µg/mL), it may signal potential issues with oral bioavailability, necessitating formulation strategies like salt formation or amorphous solid dispersions. Similarly, the LogD₇.₄ value will provide critical insight into the balance between solubility and permeability required for an effective drug candidate. This integrated understanding is the cornerstone of modern, efficient drug development.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl((6-methylpyridin-2-yl)methyl)amine. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Pion Inc. (2024, January 16). Introduction to log P and log D in drug development. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

Atalay, A. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(G), 5-10. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl[(6-methylpyridin-2-yl)methyl]amine. Retrieved from [Link]

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Benzyl((6-methylpyridin-2-yl)methyl)amine | C14H16N2 | CID 6484155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 101938-10-7|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. who.int [who.int]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to log P and log D in drug development [pion-inc.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. acdlabs.com [acdlabs.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

An In-depth Technical Guide to N-Benzyl-1-(6-methylpyridin-2-yl)methanamine (CAS 101938-10-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine, CAS number 101938-10-7, is a secondary amine featuring a pyridine ring tethered to a benzyl group. This structural motif, combining a metal-coordinating picolylamine unit with the steric and electronic properties of a benzyl group, makes it a compound of significant interest in medicinal chemistry and catalysis. As a versatile scaffold, it serves as a foundational building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized ligands. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol via reductive amination, expected analytical characterization, and a discussion of its potential applications grounded in the proven utility of analogous structures.

Core Molecular Attributes and Physicochemical Properties

This compound is a molecule with a molecular weight of 212.29 g/mol and a chemical formula of C₁₄H₁₆N₂.[1] Its structure is characterized by a 6-methylpyridine ring linked via a methylene bridge to a secondary amine, which is also substituted with a benzyl group. This architecture provides a combination of rigidity from the aromatic rings and flexibility from the methylene linkers.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 101938-10-7 | PubChem[1] |

| Molecular Formula | C₁₄H₁₆N₂ | PubChem[1] |

| Molecular Weight | 212.29 g/mol | PubChem[1] |

| IUPAC Name | N-[(6-methyl-2-pyridinyl)methyl]-1-phenylmethanamine | PubChem[1] |

| Monoisotopic Mass | 212.131348519 Da | PubChem[1] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |

| XLogP3 (Predicted) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#EA4335"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,-0.2!"]; C3 [label="C", pos="-2.7,1.1!"]; C4 [label="C", pos="-1.7,2.0!"]; N_py [label="N", pos="-0.5,1.7!", fontcolor="#4285F4"]; C_py [label="C", pos="-0.2,0.4!"]; C_methyl [label="CH3", pos="-1.9,3.3!", fontcolor="#34A853"];

C_benzyl_CH2 [label="CH2", pos="1.2,-0.5!"]; C_benzyl_1 [label="C", pos="2.4,0!"]; C_benzyl_2 [label="C", pos="3.0,1.2!"]; C_benzyl_3 [label="C", pos="4.2,1.2!"]; C_benzyl_4 [label="C", pos="4.8,0!"]; C_benzyl_5 [label="C", pos="4.2,-1.2!"]; C_benzyl_6 [label="C", pos="3.0,-1.2!"];

H_amine [label="H", pos="0,0.8!", fontcolor="#5F6368"];

// Define edges for bonds C_py -- N1; N1 -- H_amine; N1 -- C_benzyl_CH2; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N_py; N_py -- C_py; C_py -- C1; C4 -- C_methyl;

C_benzyl_CH2 -- C_benzyl_1; C_benzyl_1 -- C_benzyl_2; C_benzyl_2 -- C_benzyl_3; C_benzyl_3 -- C_benzyl_4; C_benzyl_4 -- C_benzyl_5; C_benzyl_5 -- C_benzyl_6; C_benzyl_6 -- C_benzyl_1; }

Caption: 2D Chemical Structure of the Topic Compound.

Synthesis and Mechanism: Reductive Amination Pathway

The most direct and widely utilized method for preparing this compound is the one-pot reductive amination. This robust reaction involves the initial formation of an imine intermediate from the condensation of an aldehyde (benzaldehyde) and a primary amine (1-(6-methylpyridin-2-yl)methanamine), followed by in-situ reduction to the target secondary amine.

Causality of Experimental Design:

The choice of a one-pot reductive amination is predicated on efficiency and yield.[2] Separating the imine formation and reduction steps can be cumbersome and may lead to lower overall yields due to the instability of the imine intermediate. The use of a mild reducing agent like sodium borohydride (NaBH₄) or more selective reagents like sodium triacetoxyborohydride (STAB) or pyridine-borane is crucial.[3] These reagents are chemoselective, readily reducing the protonated imine (iminium ion) much faster than the starting aldehyde, thereby preventing the undesired formation of benzyl alcohol as a major byproduct.[4] The use of an acidic catalyst (e.g., acetic acid) is often employed to accelerate imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Caption: Experimental workflow for synthesis.

Detailed Experimental Protocol (Representative Method):

This protocol is a representative procedure based on established methods for reductive amination and should be adapted and optimized as necessary.[2][3]

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-(6-methylpyridin-2-yl)methanamine (1.0 eq). Dissolve the amine in a suitable solvent such as methanol (approx. 0.25 M concentration).

-

Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the stirred solution. If desired, a catalytic amount of acetic acid (e.g., 2-3 drops) can be added to facilitate imine formation.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to enable the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Self-Validation Note: The portion-wise addition of the reducing agent is critical to control the exothermic reaction and prevent the over-reduction of the starting aldehyde.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure.

-

Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 ppm (m, 5H): Phenyl ring protons. δ 7.50-7.60 ppm (t, 1H): Pyridine H4 proton. δ 6.90-7.10 ppm (d, 2H): Pyridine H3 and H5 protons. δ 3.80-3.90 ppm (s, 2H): Methylene protons adjacent to the pyridine ring (-Py-CH₂ -N). δ 3.70-3.80 ppm (s, 2H): Methylene protons of the benzyl group (-N-CH₂ -Ph). δ 2.50 ppm (s, 3H): Methyl protons on the pyridine ring. δ ~2.0 ppm (br s, 1H): Amine proton (-NH -). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158-160 ppm: Pyridine C2 and C6. δ 138-140 ppm: Quaternary carbon of the phenyl ring. δ 136-137 ppm: Pyridine C4. δ 127-129 ppm: Phenyl C2, C3, C4, C5, C6. δ 118-122 ppm: Pyridine C3 and C5. δ ~54 ppm: Methylene carbon adjacent to the pyridine ring. δ ~53 ppm: Methylene carbon of the benzyl group. δ ~24 ppm: Methyl carbon on the pyridine ring. |

| Mass Spectrometry (ESI+) | [M+H]⁺: Expected m/z ≈ 213.1386 |

Note: Predicted chemical shifts are estimates based on standard values for similar structural motifs and may vary slightly in an experimental setting.[5][6]

Applications in Research and Development

The true value of this compound lies in its utility as a scaffold and ligand. The picolylamine moiety is an excellent bidentate (N,N) chelating agent for a variety of transition metals, while the benzyl group can be used to tune steric bulk, solubility, and engage in π-stacking interactions.

Ligand for Homogeneous Catalysis

Picolylamine derivatives are widely used as ligands in catalysis.[7] Complexes formed with metals like palladium, nickel, or copper can catalyze a range of organic transformations, including cross-coupling reactions.[8] The N-benzyl substituent can influence the electronic environment of the metal center and provide steric hindrance that can be beneficial for reaction selectivity.

Scaffold in Medicinal Chemistry

The N-benzyl pyridine framework is a privileged structure in drug discovery. Numerous derivatives have been investigated for a wide range of biological activities.

-

Neuroprotective Agents: Related N-benzyl-pyridine-2-one derivatives have shown potential as memory-enhancing agents by inhibiting acetylcholinesterase (AChE).[6]

-

Anticancer Agents: The N-benzyl fragment is a common feature in molecules designed as tubulin polymerization inhibitors, a validated strategy in cancer therapy.[9] Additionally, N-benzylpyrimidin-2-amine derivatives have been developed as potent histone deacetylase (HDAC) inhibitors.[4]

-

Antimicrobial Agents: Molecular hybridization strategies linking N-benzyl moieties to other heterocyclic systems have yielded compounds with promising antimicrobial activity.[10]

Caption: Potential application pathways for the title compound.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound should be handled with care.

-

Hazards: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes severe skin burns and eye damage (Skin Corrosion, Category 1B), and may cause respiratory irritation (STOT SE, Category 3).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All handling should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with significant potential, primarily as a ligand for catalysis and a versatile scaffold for drug discovery. Its synthesis is readily achievable through established reductive amination protocols. While specific biological or catalytic data for this exact molecule remains to be published, the extensive body of research on closely related picolylamine and N-benzyl derivatives provides a strong rationale for its exploration in various research and development programs. This guide offers a robust framework for its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). Benzyl((6-methylpyridin-2-yl)methyl)amine. National Center for Biotechnology Information. Available at: [Link]

-

Supplementary Information. (n.d.). Available at: [Link]

-

PubChem. (n.d.). Benzyl((6-methylpyridin-2-yl)methyl)amine. National Center for Biotechnology Information. Available at: [Link]

-

Supplementary Information. (n.d.). Available at: [Link]

-

Jiménez, M. V., et al. (n.d.). Supporting Information: Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. The Royal Society of Chemistry. Available at: [Link]

-

Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthesis, 1995(9), 1137-1139. Available at: [Link]

- Raja, A., et al. (2020). Synthesis, structure, and characterization of picolyl‐ and benzyl‐linked biphenyl palladium N‐heterocyclic carbene complexes and their catalytic activity in acylative cross‐coupling reactions. Applied Organometallic Chemistry, 34(15).

-

PubChemLite. (n.d.). Benzyl[(6-methylpyridin-2-yl)methyl]amine. University of Luxembourg. Available at: [Link]

-

ACS Green Chemistry Institute. (2026). Reductive Amination. American Chemical Society. Available at: [Link]

- Eskandari, A., et al. (2020). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 10(49), 29337-29350.

- Gusakova, D., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1858.

- Gholap, S. S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

- Khan, A., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 16.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

MDPI. (n.d.). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

- Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.

- Krishnaveni, K., et al. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s), 114-121.

Sources

- 1. Benzyl((6-methylpyridin-2-yl)methyl)amine | C14H16N2 | CID 6484155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Benzyl-pyridin-2-ylmethyl-amine | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Searchable indexes | USPTO [uspto.gov]

- 10. chemscene.com [chemscene.com]

A Comprehensive Guide to the Structural Elucidation of N-Benzyl-1-(6-methylpyridin-2-yl)methanamine

Introduction

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine is a secondary amine containing both a pyridine and a benzene ring system. Molecules of this class are significant scaffolds in medicinal chemistry and materials science, serving as versatile ligands for metal catalysts and as key building blocks for pharmacologically active agents. Given its potential utility, the unequivocal confirmation of its molecular structure is a critical prerequisite for any downstream application, ensuring reliability in research and development.

This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple listing of methods, this document explains the scientific rationale behind the selection of each analytical technique, detailing how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy culminates in a self-validating and definitive structural assignment.

Molecular Blueprint and Foundational Data

Before delving into the analytical methodologies, it is essential to establish the theoretical framework of the target molecule.

Chemical Structure:

Key Structural Features:

-

6-Methylpyridine Ring: A heterocyclic aromatic system.

-

Benzyl Group: A phenyl group attached to a methylene bridge.

-

Secondary Amine: The nitrogen atom linking the two primary moieties.

-

Methylene Bridges: Two distinct -CH₂- groups, one benzylic and one pyridylic.

Based on this structure, we can predict its fundamental properties, which will be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| Exact Mass | 212.1313 Da | [1][3] |

| Monoisotopic Mass | 212.1313 Da | [1][3] |

A plausible and common synthetic route for this molecule is the reductive amination of 6-methylpyridine-2-carbaldehyde with benzylamine. This context is crucial as it informs the potential side-products or isomers that must be differentiated from the target compound during analysis.

Analytical Strategy: A Multi-Pronged Approach

The definitive elucidation of a molecular structure relies on the convergence of data from multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our strategy integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Scale

Expertise & Causality: The first step in any structural analysis is to weigh the molecule. Mass spectrometry provides the molecular weight with high precision, allowing for the confirmation of the molecular formula. The fragmentation pattern observed offers a preliminary roadmap of the molecule's construction, revealing its weakest bonds and most stable fragments.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

-

The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

For fragmentation studies (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.[4]

Anticipated Results & Interpretation:

| Ion | m/z (Expected) | Interpretation |

| [M+H]⁺ | 213.1386 | The protonated molecular ion, confirming the molecular weight. |

| [C₇H₇]⁺ | 91.0542 | The highly stable tropylium ion, resulting from the cleavage of the C-N bond and loss of the (6-methylpyridin-2-yl)methanamine moiety. This is a hallmark of benzyl groups.[4] |

| [C₇H₉N₂]⁺ | 121.0760 | The (6-methylpyridin-2-yl)methylaminium fragment, resulting from the loss of the neutral toluene molecule. |

| [C₈H₁₀N]⁺ | 120.0808 | The 6-methyl-2-vinylpyridine radical cation, formed after fragmentation. |

This data provides strong evidence for the presence of a benzyl group and confirms the overall molecular weight, validating the proposed molecular formula of C₁₄H₁₆N₂.

Infrared (IR) Spectroscopy: Identifying the Bonds

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and by passing infrared radiation through the sample, we can detect which frequencies are absorbed, creating a "fingerprint" of the molecule's functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Anticipated Absorptions & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| 3350 - 3310 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Aromatic C-H Stretch | Benzene and Pyridine Rings |

| 3000 - 2850 | Aliphatic C-H Stretch | -CH₂- and -CH₃ Groups |

| 1600 - 1450 | C=C and C=N Stretches | Aromatic Ring Systems |

| 1250 - 1020 | C-N Stretch | Amine |

The presence of a weak-to-medium band around 3330 cm⁻¹ is a key indicator of the N-H bond in the secondary amine. The combination of sharp peaks above 3000 cm⁻¹ and below 3000 cm⁻¹ confirms the presence of both aromatic and aliphatic C-H bonds, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides a picture of the carbon skeleton. Advanced 2D NMR techniques correlate these signals to piece together the final, unambiguous structure.

Experimental Protocol (General):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Proton Analysis: This spectrum provides the precise location and connectivity of every unique proton in the molecule.

| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |

| 7.5 - 7.6 | 1H | t | Py-H4 | Triplet due to coupling with H3 and H5 on the pyridine ring. |

| 7.2 - 7.4 | 5H | m | Ph-H (ortho, meta, para) | Overlapping multiplet for the five protons of the monosubstituted benzene ring. |

| 7.0 - 7.1 | 1H | d | Py-H3 or H5 | Doublet due to coupling with H4. |

| 6.9 - 7.0 | 1H | d | Py-H5 or H3 | Doublet due to coupling with H4. |

| ~3.9 | 2H | s | Py-CH₂ -N | Methylene protons adjacent to the pyridine ring. Expected as a singlet. |

| ~3.8 | 2H | s | N-CH₂ -Ph | Methylene protons adjacent to the phenyl ring (benzylic). Expected as a singlet. |

| ~2.5 | 3H | s | Py-CH₃ | Methyl protons on the pyridine ring. Expected as a singlet. |

| Variable (~2.0) | 1H | br s | N-H | The amine proton, often broad and with a variable chemical shift. |

¹³C NMR - Carbon Skeleton Analysis: This spectrum reveals all unique carbon environments. Based on the molecule's symmetry, we expect 12 distinct carbon signals.

| Predicted δ (ppm) | Assignment |

| 159 - 160 | Py-C2 (bearing the CH₂ group) |

| 157 - 158 | Py-C6 (bearing the CH₃ group) |

| ~139 | Ph-C1 (ipso-carbon of benzyl) |

| ~137 | Py-C4 |

| 128 - 129 | Ph-C (ortho, meta) |

| ~127 | Ph-C (para) |

| ~121 | Py-C5 |

| ~118 | Py-C3 |

| ~54 | Py-C H₂-N |

| ~50 | N-C H₂-Ph |

| ~24 | Py-C H₃ |

2D NMR - Connectivity Confirmation: While 1D NMR provides a proposed structure, 2D NMR validates it by showing direct correlations between nuclei.

Caption: Key 2D NMR correlations for structural validation.

-

COSY (COrrelation SpectroscopY): This experiment would show a cross-peak between the pyridine proton at ~7.5 ppm (H4) and the other two pyridine protons at ~7.0 and ~6.9 ppm (H3 and H5), confirming their adjacency on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the ultimate tool for assignment. It directly links each proton to the carbon it is attached to. For example, it would show a correlation between the proton singlet at ~2.5 ppm and the carbon signal at ~24 ppm, unequivocally assigning both to the methyl group. Similarly, it would link the methylene proton and carbon signals, confirming the assignments for both -CH₂- groups.

X-ray Crystallography: The Final Verdict

For absolute and definitive proof of structure, particularly when stereochemistry or complex conformations are in play, single-crystal X-ray crystallography is the gold standard.

Expertise & Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides incontrovertible data on bond lengths, bond angles, and connectivity.

Protocol:

-

Grow a single, high-quality crystal of the compound, often by slow evaporation from a suitable solvent.[5]

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data as the crystal is rotated in a beam of monochromatic X-rays.[5]

-

Solve and refine the crystal structure using specialized software to generate a 3D model of the molecule.

A successful crystallographic analysis would not only confirm the constitution of this compound but also reveal its preferred conformation in the solid state.

Conclusion

The structure elucidation of this compound is a systematic process built on a foundation of complementary analytical techniques. The journey begins with Mass Spectrometry to confirm the molecular formula and gain initial structural insights from fragmentation. Infrared Spectroscopy follows, verifying the presence of key functional groups. The core of the elucidation lies in the detailed mapping provided by ¹H and ¹³C NMR, with 2D NMR experiments like COSY and HSQC serving as the critical cross-validation steps that connect the puzzle pieces. Finally, X-ray crystallography offers the possibility of an absolute and final confirmation. This integrated, self-validating workflow ensures the highest degree of scientific integrity and provides the trustworthy, authoritative structural data required for advanced research and development.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl((6-methylpyridin-2-yl)methyl)amine. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl[(6-methylpyridin-2-yl)methyl]amine. Retrieved from [Link]

-

SciELO México. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Retrieved from [Link]

Sources

- 1. Benzyl((6-methylpyridin-2-yl)methyl)amine | C14H16N2 | CID 6484155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 101938-10-7|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - Benzyl[(6-methylpyridin-2-yl)methyl]amine (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 4. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-Benzyl-1-(6-methylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Benzyl-1-(6-methylpyridin-2-yl)methanamine is a substituted pyridine derivative with a molecular structure that suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential applications. Given the limited specific literature on this exact molecule, this guide synthesizes information from closely related compounds and general organic chemistry principles to provide a robust resource for researchers.

Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name N-[(6-methyl-2-pyridinyl)methyl]-1-phenylmethanamine, is a secondary amine featuring both a pyridine and a benzene ring.[1] This unique combination of aromatic and heterocyclic moieties makes it an interesting scaffold for further chemical exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2] |

| Molecular Weight | 212.29 g/mol | [1] |

| CAS Number | 101938-10-7 | [1] |

| IUPAC Name | N-[(6-methyl-2-pyridinyl)methyl]-1-phenylmethanamine | [1] |

| Synonyms | benzyl[(6-methylpyridin-2-yl)methyl]amine | [1] |

Synthesis Methodology: Reductive Amination

The most logical and widely employed method for the synthesis of this compound is reductive amination.[3][4][5] This versatile reaction involves the formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.

Underlying Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope. The reaction proceeds in two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (6-methylpicolinaldehyde). This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. The formation of the imine is a reversible process and is often favored by the removal of water.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine to a secondary amine. A key advantage of this method is the use of reducing agents that are mild enough not to reduce the starting aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound via reductive amination.

Materials:

-

6-Methylpicolinaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of 6-methylpicolinaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the reducing agent slurry to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Note: This is a representative protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve the best results.

Structural Characterization

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons (Benzyl): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Aromatic Protons (Pyridine): Three signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

-

Methylene Protons: Two singlets, each integrating to two protons, for the two CH₂ groups (one benzylic and one attached to the pyridine ring).

-

Methyl Protons: A singlet around δ 2.5 ppm corresponding to the methyl group on the pyridine ring.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR (in CDCl₃):

-

Multiple signals in the aromatic region (δ 120-160 ppm) for the carbon atoms of the pyridine and benzene rings.

-

Signals for the two methylene carbons.

-

A signal for the methyl carbon.

Mass Spectrometry:

-

The expected molecular ion peak [M]⁺ would be at m/z = 212.13. The protonated molecule [M+H]⁺ would be observed at m/z = 213.14.[2]

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several avenues for its application in scientific research, particularly in drug discovery and catalysis.

Scaffold for Medicinal Chemistry

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl group can also be found in various biologically active compounds. The combination of these two moieties in a single molecule makes this compound an attractive starting point for the development of novel therapeutic agents.

Derivatives of N-benzyl pyridines have been investigated for a range of biological activities, including:

-

Cholinesterase Inhibition: Substituted N-benzyl-2-phenylethanamines have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[6]

-

Anticancer Activity: Certain N-benzyl-N-methylprop-2-yn-1-amine derivatives have been synthesized and evaluated for their potential as anticancer agents.

-

Antimicrobial Properties: The pyridine moiety is a common feature in many antimicrobial compounds.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyridine ring and the secondary amine can act as coordination sites for metal ions. This makes this compound a potential bidentate ligand for the synthesis of novel metal complexes. Such complexes could find applications in:

-

Homogeneous Catalysis: Metal complexes with pyridine-containing ligands are widely used as catalysts in a variety of organic transformations.

-

Materials Science: The ability to form stable metal complexes could be exploited in the development of new materials with interesting magnetic, optical, or electronic properties.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential for further research and development. Its straightforward synthesis via reductive amination and the presence of biologically and catalytically relevant structural motifs make it a valuable building block for the creation of novel molecules with diverse applications. While specific data for this compound is limited, the information presented in this guide, based on established chemical principles and data from related structures, provides a solid foundation for researchers to explore its properties and potential uses.

Visualizations

Diagram 1: Synthesis of this compound via Reductive Amination

Caption: Reductive amination workflow for the synthesis of the target compound.

Diagram 2: Potential Research Applications

Caption: Potential applications stemming from the core molecular structure.

References

-

Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. (2023). RSC Advances. [Link]

-

N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org. [Link]

-

Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors. (n.d.). New Journal of Chemistry. [Link]

-

Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. (2008). Arkivoc. [Link]

-

Synthesis and Biological Evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. (2018). Bioorganic & Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry. [Link]

-

Benzenemethanamine, N-methyl-. (n.d.). NIST WebBook. [Link]

-

Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. (2018). ResearchGate. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Benzyl[(6-methylpyridin-2-yl)methyl]amine. (n.d.). PubChemLite. [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).

-

Benzyl((6-methylpyridin-2-yl)methyl)amine. (n.d.). PubChem. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. (n.d.). The Royal Society of Chemistry. [Link]

-

N-Methylmelamines: Synthesis, Characterization, and Physical Properties. (2016). The Journal of Organic Chemistry. [Link]

Sources

- 1. Benzyl((6-methylpyridin-2-yl)methyl)amine | C14H16N2 | CID 6484155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Benzyl[(6-methylpyridin-2-yl)methyl]amine (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Whitepaper: A Technical Guide to the Biological Activity of Novel Pyridine Derivatives

Introduction: The Pyridine Nucleus as a Privileged Scaffold in Modern Drug Discovery

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, hydrogen bonding capability, and structural rigidity make it a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[4][5] This prevalence is not coincidental; the pyridine nucleus is a key structural motif in numerous FDA-approved drugs, such as Sorafenib, Crizotinib, and Ivosidenib, as well as in essential natural products like nicotine and vitamins.[1][5][6][7][8]

The synthetic tractability of the pyridine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has spurred continuous research into novel pyridine derivatives, leading to the discovery of compounds with a vast spectrum of biological activities.[9][10] This guide provides a technical deep-dive into the most promising therapeutic areas for these novel derivatives, elucidates the structure-activity relationships that govern their function, and presents detailed, field-proven protocols for their biological evaluation.

Key Therapeutic Arenas for Novel Pyridine Derivatives

The versatility of the pyridine scaffold has led to its exploration across numerous therapeutic targets. This section highlights key areas where novel derivatives are demonstrating significant potential.

Anticancer Activity

The development of novel anticancer agents remains a paramount challenge, and pyridine-based compounds are at the forefront of this research.[6][11] Their mechanisms are diverse, often involving the inhibition of critical enzymes or receptors that drive tumor growth and proliferation.

Key Insights & Examples:

-

Kinase Inhibition: Many pyridine derivatives function as potent kinase inhibitors. For example, a series of pyridine-ureas demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[12][13] Compound 8e (3-CF3 substituted phenylurea) showed an IC50 of 0.22 µM against the MCF-7 breast cancer cell line, a potency over 8 times greater than the reference drug Doxorubicin.[13]

-

Cell Cycle Regulation: Imidazo[1,2-a]pyridines have been explored as inhibitors of Nek2, a kinase involved in cell cycle progression, with specific halogen substitutions on an associated phenyl ring dramatically enhancing antiproliferative effects against gastric cancer cells.[12]

-

Induction of Genetic Instability: Novel pyridine-thiazole hybrids have shown remarkable potency and selectivity. Compound 3 in one study exhibited an IC50 of 0.57 µM in HL-60 acute promyelocytic leukemia cells while showing minimal toxicity to normal human cells (IC50 >50 µM), suggesting a mechanism related to inducing genetic instability in tumor cells.[14]

-

Immunotherapy: Pyridine-2-carboxamide derivatives have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy that plays a role in T cell activation.[15]

Table 1: Comparative Anticancer Activity of Representative Pyridine Derivatives

| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 8e (3-CF3 phenylurea) | MCF-7 (Breast) | 0.22 (48h) | [12][13] |

| Pyridine-Urea | 8n (3-Cl phenylurea) | MCF-7 (Breast) | 1.88 (48h) | [12] |

| 1,2,4-Triazole-Pyridine | TP6 (4-bromobenzylthio) | B16F10 (Melanoma) | 41.12 | [16] |

| Pyridine-Thiazole Hybrid | Compound 3 | HL-60 (Leukemia) | 0.57 | [14] |

| Doxorubicin (Reference) | N/A | MCF-7 (Breast) | 1.93 (48h) | [13] |

Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new chemical entities with antibacterial and antifungal properties is a global priority. Pyridine derivatives have emerged as a rich source of such compounds.[3][4][10][17]

Key Insights & Examples:

-

Membrane Disruption: N-alkylated pyridine salts have demonstrated potent antibacterial and antibiofilm activities against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[4] Structure-activity relationship (SAR) studies reveal that an optimal balance between hydrophobicity and hydrophilicity, often achieved with alkyl chain lengths of C12-C16, is critical for improved antimicrobial action.[2]

-

Enzyme Inhibition: Thiophene-pyrazole-pyridine hybrids have shown good, broad-spectrum antimicrobial activity by targeting essential enzymes like GlcN-6-P synthase.[2][4]

-

General Efficacy: In one study, newly synthesized pyridine and thienopyridine derivatives showed strong activity against E. coli, B. mycoides, and C. albicans, with MIC values below 0.0048 mg/mL for some compounds.[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Select Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-alkylated Pyridine Salt (66) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [4] |

| N-alkylated Pyridine Salt (66) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [4] |

| Thienopyridine (12a) | E. coli | 19.5 | [10] |

| Thienopyridine (12a) | B. mycoides | < 4.8 | [10] |

| Thienopyridine (12a) | C. albicans | < 4.8 | [10] |

Enzyme Inhibition for Neurological Disorders

Beyond cancer and infectious diseases, pyridine derivatives are crucial as enzyme inhibitors for other therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's.[5][18]

Key Insights & Examples:

-

Cholinesterase Inhibition: Alzheimer's disease treatment strategies often involve inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Novel pyrimidine and pyridine diamines have been designed as potent, dual-binding site inhibitors of these enzymes.[19][20][21] Compound 22 (an indole-containing pyrimidine diamine) was found to be a highly potent BChE inhibitor with a Ki of 0.099 µM.[19][21]

-

Multi-Target Effects: Some of these cholinesterase inhibitors also exhibit other beneficial properties, such as antioxidant effects, metal chelation (Cu²⁺, Fe³⁺), and the ability to reduce the aggregation of Aβ42 and tau proteins, which are pathological hallmarks of Alzheimer's.[21]

Core Methodologies for Biological Evaluation

Synthesizing novel compounds is only the first step; rigorous and reproducible biological evaluation is critical to validate their potential. This section provides detailed, self-validating protocols for key assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational method to determine a compound's cytotoxic or anti-proliferative effect. Its principle rests on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which are only active in living, metabolically competent cells.[22][23] These enzymes reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals, providing a direct, colorimetric readout of cell viability.[23]

Workflow for In Vitro Cytotoxicity Assessment

Caption: Standard workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol:

-

Cell Seeding:

-

Trypsinize and count cells from a healthy culture.

-

Prepare a cell suspension in complete culture medium at the desired density (e.g., 2 x 10⁵ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This corresponds to 20,000 cells/well. Include wells for 'no cell' (media only) and 'untreated' (cells + vehicle) controls.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[22]

-

-

Compound Treatment:

-

Prepare a stock solution of the novel pyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations.

-

Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.[23]

-

After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will produce purple formazan crystals.[24]

-

-

Solubilization and Measurement:

-

After incubation, carefully add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[23]

-

Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the 'no cell' control wells from all other readings.

-

Calculate cell viability as a percentage relative to the untreated control wells: (% Viability) = (Absorbance_Treated / Absorbance_Untreated) * 100.

-

Plot the % Viability against the log of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Causality: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[25] It determines the lowest concentration required to prevent the visible in vitro growth of a microorganism.[25][26] The broth microdilution method is a high-throughput, resource-efficient technique to establish this value by exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound.[27]

Workflow for MIC Determination

Caption: Workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture on an agar plate, select 3-4 well-isolated colonies.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[28] This can be verified using a spectrophotometer (OD600 ≈ 0.08-0.13).

-